6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-9-[(oxolan-2-yl)methyl]-9H-purine
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Description
The compound contains several functional groups including a piperazine ring, an oxazole ring, and a purine ring. Piperazine rings are often found in pharmaceuticals and are known for their biological activity . The oxazole ring is a five-membered ring containing one oxygen atom and one nitrogen atom . It’s found in many biologically active compounds . The purine ring is a double-ring structure that’s a key component of many important biomolecules, including DNA and RNA.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the piperazine and oxazole rings and the double-ring structure of the purine would likely result in a molecule with multiple regions of varying electron density, which could have implications for its reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing these functional groups are generally quite reactive. The oxazole ring, for example, can undergo reactions at the carbon between the oxygen and nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the polar oxazole and purine rings could potentially increase the compound’s solubility in water .Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-methyl-3-[[4-[9-(oxolan-2-ylmethyl)purin-6-yl]piperazin-1-yl]methyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O2/c1-14-9-15(23-28-14)10-24-4-6-25(7-5-24)18-17-19(21-12-20-18)26(13-22-17)11-16-3-2-8-27-16/h9,12-13,16H,2-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWOFHKTTNIXMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2CCN(CC2)C3=NC=NC4=C3N=CN4CC5CCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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